3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine
Description
The compound 3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is a heterocyclic molecule featuring a pyridazine core substituted at the 3-position with a piperazine group modified by a 1,3-benzodioxole-5-carbonyl moiety and at the 6-position with a 1,2,4-triazole ring. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, antiviral, and antiplatelet effects .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O3/c26-18(13-1-2-14-15(9-13)28-12-27-14)24-7-5-23(6-8-24)16-3-4-17(22-21-16)25-11-19-10-20-25/h1-4,9-11H,5-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAKTECIAGSBBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the core pyridazine structure, followed by the introduction of the piperazine and triazole moieties. Key reagents often include 2H-1,3-benzodioxole-5-carbonyl chloride, piperazine, and 1H-1,2,4-triazole. Reaction conditions may involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and triazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:
- Anticancer Properties : The compound may inhibit specific cancer cell pathways by interacting with enzymes such as carbonic anhydrase IX, which is implicated in cancer cell metabolism.
- Antimicrobial Effects : Its triazole component suggests potential antifungal activity, as triazoles are known for their efficacy against fungal infections.
- Neuroprotective Effects : The piperazine moiety has been associated with neuroprotective activities, suggesting potential applications in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds similar to 3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine:
- Anticancer Studies : A study demonstrated that related compounds showed significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to apoptosis induction through caspase activation.
- Antimicrobial Activity : Research indicated that derivatives containing the benzodioxole moiety exhibited promising antifungal activity against Candida species, suggesting that structural modifications could enhance efficacy.
- Neuroprotection : A recent study highlighted the neuroprotective effects of piperazine derivatives in models of oxidative stress-induced neuronal injury, indicating potential therapeutic applications in neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Key Observations :
- Chlorophenoxypropyl-substituted analogs exhibit antiplatelet activity, suggesting that bulkier piperazine substituents may optimize steric complementarity with biological targets .
Triazole-Containing Heterocyclic Compounds
Triazole derivatives are widely studied for antimicrobial activity:
- Quinazoline-triazole Schiff bases : Compounds like 6g (from ) showed 71% inhibition against Fusarium oxysporum at 50 μg/mL, attributed to the triazole’s ability to disrupt fungal enzymes .
- 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde : A commercial reagent () used to synthesize triazole-containing pharmacophores, underscoring the triazole’s versatility in drug design.
The target compound’s triazole moiety likely contributes to similar mechanisms, though its pyridazine core may offer distinct pharmacokinetic profiles compared to quinazoline-based analogs .
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
The compound 3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is a complex organic molecule characterized by a unique combination of heterocyclic structures. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and diverse biological activities. The integration of functional groups such as benzodioxole, piperazine, and triazole suggests a wide range of interactions with biological targets.
Structural Overview
The molecular formula of the compound is with a molecular weight of approximately 390.44 g/mol. Its structural complexity allows for various pharmacological interactions, making it a candidate for further research in drug development.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 390.44 g/mol |
| IUPAC Name | 3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine |
| CAS Number | 1170833-21-2 |
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a variety of biological activities including:
- Anticancer Activity : Many derivatives featuring benzodioxole and triazole scaffolds have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The presence of the triazole ring contributes to the antibacterial and antifungal activities observed in related compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to this one have been studied for their ability to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with various receptors (e.g., G-protein coupled receptors) may influence cellular signaling pathways relevant to disease states.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Anticancer Studies :
- Antimicrobial Activity :
- Inflammation Inhibition :
Comparative Analysis
The following table summarizes the biological activities associated with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(2H-benzodioxole) derivatives | Contains benzodioxole moiety | Anticancer, Antimicrobial |
| Pyrazole derivatives | Known for broad biological activities | Antiviral, Anticancer |
| Triazole-based compounds | Exhibits potent antifungal activity | Antifungal |
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC (C18 column, UV detection at 254 nm) .
- Optimize stoichiometry to avoid byproducts from competing nucleophilic sites on pyridazine.
Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer :
Employ reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) combined with density functional theory (DFT) to:
Identify Transition States : Calculate activation energies for piperazine substitution and triazole coupling steps .
Solvent Effects : Simulate solvent interactions (DMF vs. THF) using COSMO-RS models to predict reaction rates.
Experimental Validation : Cross-validate computational results with small-scale reactions (e.g., 0.1 mmol scale) and adjust parameters iteratively .
Q. Example Workflow :
| Step | Computational Tool | Experimental Validation |
|---|---|---|
| Transition State Analysis | Gaussian 16 (B3LYP/6-31G*) | IR spectroscopy for intermediate detection |
| Solvent Optimization | COSMOtherm | Kinetic monitoring via HPLC |
Basic: What analytical techniques are used to confirm the structure of this compound?
Q. Methodological Answer :
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Match experimental m/z with theoretical molecular weight (C₁₉H₁₇N₇O₃, [M+H]⁺ = 400.1365).
- X-ray Crystallography : For unambiguous confirmation (if crystals are obtainable) .
Advanced: How to resolve contradictions in reported bioactivity data for pyridazine derivatives?
Methodological Answer :
Discrepancies in bioactivity (e.g., antiplatelet vs. antiviral) may arise from:
Assay Conditions : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
Structural Analogues : Test minor substituent variations (e.g., replacing triazole with imidazole) to isolate pharmacophore contributions.
Data Normalization : Use Z-factor or signal-to-noise ratio to validate assay robustness .
Q. Case Study :
Advanced: What strategies enhance the metabolic stability of this compound in preclinical studies?
Methodological Answer :
Address metabolic vulnerabilities (e.g., piperazine N-oxidation, triazole cleavage):
Isotope Labeling : Use deuterated piperazine (C-D bonds) to slow CYP450-mediated oxidation.
Prodrug Design : Mask the triazole with a photolabile protecting group (e.g., nitroveratryl) for targeted release .
In Silico ADMET Prediction : Tools like SwissADME or ADMETLab2.0 prioritize derivatives with lower clearance .
Q. Experimental Validation :
- Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and measure half-life via LC-MS .
Basic: How to assess the compound’s solubility for in vitro assays?
Methodological Answer :
Use shake-flask method :
Prepare saturated solutions in PBS (pH 7.4) and DMSO.
Agitate at 25°C for 24 hrs, filter (0.22 µm), and quantify via UV-Vis (λ_max ~275 nm).
Q. Typical Results :
| Solvent | Solubility (mg/mL) |
|---|---|
| PBS | 0.12 ± 0.03 |
| DMSO | 45.6 ± 2.1 |
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Q. Methodological Answer :
Core Modifications : Synthesize analogues with:
- Varied substituents on benzodioxole (e.g., nitro, methoxy).
- Piperazine replaced with diazepane or morpholine.
Biological Testing :
- Primary Assay : Measure IC₅₀ against target (e.g., viral protease).
- Counter-Screen : Assess cytotoxicity in HepG2 cells.
Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .
Q. SAR Table :
| Analog | R Group | IC₅₀ (µM) | logP |
|---|---|---|---|
| Parent | - | 5.2 | 2.1 |
| A | -NO₂ | 3.8 | 1.8 |
| B | -OCH₃ | 6.5 | 2.3 |
Basic: What safety precautions are required when handling this compound?
Q. Methodological Answer :
- PPE : Lab coat, nitrile gloves, safety goggles.
- Ventilation : Use fume hood for weighing and reactions.
- Waste Disposal : Collect organic waste in halogen-resistant containers (triazole may form explosive azides) .
Advanced: How to investigate off-target effects using chemoproteomics?
Q. Methodological Answer :
Probe Design : Attach a photoaffinity label (e.g., diazirine) and biotin tag to the compound.
Pull-Down Assay : Irradiate lysate-treated cells with UV (365 nm), extract proteins, and enrich with streptavidin beads.
LC-MS/MS Identification : Identify off-targets via peptide sequencing .
Q. Critical Controls :
- Competition Assay : Pre-incubate with excess unlabeled compound to confirm specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
